Pentadecane-7,9-dione
Description
Structure
3D Structure
Properties
IUPAC Name |
pentadecane-7,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O2/c1-3-5-7-9-11-14(16)13-15(17)12-10-8-6-4-2/h3-13H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTSFAPUOIOQRCE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)CC(=O)CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for Pentadecane 7,9 Dione
Established Synthetic Routes and Reaction Conditions
Traditional methods for synthesizing β-diketones have been refined over many years, offering reliable, albeit sometimes harsh, conditions for their preparation.
The most classical and widely used method for the synthesis of β-diketones is the Claisen condensation. nih.govbeilstein-journals.org This reaction involves the base-promoted acylation of a ketone enolate with an ester. organic-chemistry.orgmasterorganicchemistry.com For the specific synthesis of Pentadecane-7,9-dione, this would typically involve the reaction of heptan-2-one with an ester of octanoic acid, such as ethyl octanoate.
The reaction mechanism begins with the deprotonation of the α-carbon of the ketone by a strong base (e.g., sodium ethoxide, sodium hydride) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. Subsequent elimination of the alkoxide group (e.g., ethoxide) yields the target β-diketone. masterorganicchemistry.com The driving force for the reaction is the formation of the highly stabilized, acidic β-diketone anion, which is protonated during the final workup step. organic-chemistry.org The choice of a strong base, such as sodium amide or sodium hydride, often enhances the reaction yield compared to weaker bases like sodium ethoxide. organic-chemistry.org
Plausible Claisen Condensation for this compound:
Reactants: Heptan-2-one and Ethyl octanoate
Base: Sodium hydride (NaH) or Sodium ethoxide (NaOEt)
Solvent: Aprotic solvent like diethyl ether or tetrahydrofuran (THF)
Workup: Acidification with a dilute acid (e.g., HCl)
Beyond the Claisen condensation, several other established methods can be adapted for the synthesis of this compound.
Acylation of Ketone Enolates: Ketones can be directly acylated using more reactive acylating agents than esters. The use of acyl chlorides or acid anhydrides with pre-formed ketone enolates (often lithium enolates) or under conditions that promote "soft enolization" can provide β-diketones in good yields. organic-chemistry.org For instance, the magnesium enolate of heptan-2-one could be reacted with octanoyl chloride.
Oxidation of β-Hydroxy Ketones: Another route involves the synthesis of the corresponding β-hydroxy ketone (7-hydroxy-pentadecan-9-one or 9-hydroxy-pentadecan-7-one) followed by oxidation. Reagents such as o-iodoxybenzoic acid (IBX) have proven to be efficient for converting β-hydroxy ketones into β-diketones under mild conditions. organic-chemistry.org
Decarboxylative Acylation: This method involves the reaction of a β-keto acid with an acylating agent, which results in the formation of a β-diketone and the loss of carbon dioxide. This approach offers another versatile entry to the 1,3-dione structure. nih.gov
Novel and Green Synthesis Techniques
Recent research has focused on developing more efficient, selective, and environmentally friendly methods for synthesizing β-diketones.
Catalytic approaches minimize waste and can offer higher selectivity compared to stoichiometric reactions. researchgate.net Metal-based catalysis and organocatalysis have both been successfully employed for the preparation of 1,3-diketones. nih.gov For example, rhodium complexes have been used to catalyze the acylation at the α-position of α,β-unsaturated ketones, which could be part of a multi-step synthesis. organic-chemistry.org Palladium-catalyzed reactions have also been developed for constructing specialized diketone structures. nih.gov The primary advantage of these methods is the use of small quantities of a catalyst to achieve high turnover numbers, reducing the need for stoichiometric activating agents or strong bases.
| Catalyst Type | Example Catalyst | General Reactants | Key Advantage |
| Metal-Based | RhCl(PPh₃)₃ | α,β-Unsaturated Ketone + Acyl Chloride | High chemoselectivity for α-acylation. organic-chemistry.org |
| Metal-Based | Pd₂(dba)₃ | 2-Bromobenzyl Ketone + CO | Enables carbonylative arylation for spirocyclic β,β'-diketones. nih.gov |
| Organocatalyst | Pentafluorophenylammonium Triflate (PFPAT) | Enol Silyl Ether + Acid Chloride | Mild and efficient C-acylation under metal-free conditions. organic-chemistry.org |
Green chemistry principles aim to reduce the environmental impact of chemical processes. rsc.org One such approach is the use of ultrasound irradiation, which can accelerate reaction rates, improve yields, and reduce reaction times through the phenomenon of acoustic cavitation. nih.govnih.gov While a specific ultrasound-assisted synthesis for this compound is not prominently documented, the technique has been successfully applied to various organic reactions, including condensations and coupling reactions. mdpi.comresearchgate.net Applying sonication to a Claisen condensation could potentially lead to shorter reaction times and milder conditions than conventional heating. nih.gov
Furthermore, conducting synthesis in environmentally benign solvents, such as water, is a key goal of green chemistry. rsc.orgnih.gov Catalyst-free, three-component reactions in water have been developed for the synthesis of 1,4-diketones, showcasing the potential for aqueous media in dicarbonyl synthesis. rsc.org
Optimization of Synthetic Yields and Selectivity
Optimizing the synthesis of this compound involves careful control over several reaction parameters to maximize yield and minimize side products.
In Claisen-type condensations, the choice of base and solvent is critical. Using a non-nucleophilic, strong base like lithium diisopropylamide (LDA) or sodium hydride can favor the desired C-acylation over competing O-acylation and prevent self-condensation of the ester. The reaction temperature also plays a crucial role; low temperatures are often used when employing strong, kinetically controlled bases like LDA to improve selectivity.
For catalytic methods, optimization involves screening different ligands, metal centers, and solvents to find the combination that gives the highest catalytic activity and selectivity for the desired product. The concentration of the catalyst and the reaction time are also key variables that must be fine-tuned to achieve optimal results.
| Parameter | Condition | Effect on Yield/Selectivity | Rationale |
| Base (Claisen) | Strong, non-nucleophilic (e.g., NaH, LDA) vs. Weaker (e.g., NaOEt) | Higher Yield | Irreversibly deprotonates the ketone and the product β-diketone, driving the reaction to completion. organic-chemistry.org |
| Temperature | Low Temperature (-78 °C) | Higher Selectivity | Favors the kinetically controlled product and minimizes side reactions. |
| Acylating Agent | Acyl Chloride vs. Ester | Higher Reactivity/Yield | Acyl chlorides are more electrophilic than esters, leading to faster and often more complete reactions. organic-chemistry.org |
| Catalyst | Use of a suitable catalyst (e.g., Rh, Pd) | Increased Efficiency | Lowers the activation energy, allowing the reaction to proceed under milder conditions with higher turnover. nih.gov |
Purification and Isolation Techniques for Research Grade this compound
Achieving high purity for β-diketones is crucial for their application in research and as precursors in further chemical synthesis. Since the Claisen condensation can produce side products, effective purification of the crude product is a critical step. For obtaining research-grade this compound, several well-established techniques can be employed, including column chromatography and purification via metal chelate formation.
Column Chromatography: This is a standard and highly effective method for separating the desired β-diketone from unreacted starting materials and byproducts. For a relatively non-polar compound like this compound, a silica gel stationary phase is typically used. The mobile phase, or eluent, would consist of a non-polar solvent such as hexane (B92381), with a small amount of a more polar solvent like dichloromethane or ethyl acetate to facilitate the movement of the compound through the column. Fractions are collected and analyzed, often by Thin Layer Chromatography (TLC), to isolate the pure product.
Purification via Copper Chelate Formation: A highly effective and specific method for purifying β-diketones involves their conversion into copper(II) chelates. The crude this compound is dissolved in a suitable solvent and treated with a solution of a copper(II) salt, typically copper(II) acetate. This results in the formation of a solid, often colored, copper(II) bis(pentadecane-7,9-dionate) complex, which precipitates from the solution. This solid chelate can be easily isolated by filtration and washed to remove impurities. The pure β-diketone is then regenerated from the complex by decomposition. This is typically achieved by treatment with a strong acid, such as sulfuric acid, or by using a stronger chelating agent like EDTA in a biphasic system to sequester the copper ions, releasing the purified diketone into the organic phase.
Recrystallization: This classical purification technique relies on the differences in solubility of the compound and its impurities in a particular solvent at different temperatures. An appropriate solvent or solvent system is one in which this compound is sparingly soluble at room temperature but highly soluble at an elevated temperature. Common solvent systems for compounds of this nature include hexane/acetone or ethanol/water mixtures. The crude product is dissolved in the minimum amount of hot solvent, and upon slow cooling, the pure compound crystallizes out, leaving impurities behind in the solution.
Table 2: Purification and Isolation Techniques
| Technique | Principle | Typical Reagents/Materials | Key Steps |
|---|---|---|---|
| Column Chromatography | Differential adsorption of compounds onto a solid stationary phase. | Silica gel, Hexane, Ethyl acetate, Dichloromethane | 1. Packing the column. 2. Loading the crude sample. 3. Elution with a solvent gradient. 4. Collection and analysis of fractions. |
| Copper Chelate Formation | Selective precipitation of the β-diketone as a copper(II) complex. | Copper(II) acetate, Sulfuric acid or EDTA | 1. Reaction of crude product with Cu(OAc)₂. 2. Isolation of the solid copper chelate. 3. Decomposition of the chelate to release the pure diketone. |
| Recrystallization | Difference in solubility between the compound and impurities at varying temperatures. | Ethanol/Water, Hexane/Acetone | 1. Dissolving the crude solid in a minimum of hot solvent. 2. Slow cooling to induce crystallization. 3. Isolation of pure crystals by filtration. |
Table 3: List of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₁₅H₂₈O₂ |
| 2-Octanone | C₈H₁₆O |
| Ethyl heptanoate | C₉H₁₈O₂ |
| Heptanoyl chloride | C₇H₁₃ClO |
| Sodium ethoxide | C₂H₅NaO |
| Sodium hydride | NaH |
| Lithium diisopropylamide (LDA) | C₆H₁₄LiN |
| Tetrahydrofuran (THF) | C₄H₈O |
| Ethanol | C₂H₆O |
| Silica gel | SiO₂ |
| Hexane | C₆H₁₄ |
| Ethyl acetate | C₄H₆O₂ |
| Dichloromethane | CH₂Cl₂ |
| Copper(II) acetate | C₄H₆CuO₄ |
| Sulfuric acid | H₂SO₄ |
| Ethylenediaminetetraacetic acid (EDTA) | C₁₀H₁₆N₂O₈ |
| Acetone | C₃H₆O |
Advanced Spectroscopic and Structural Elucidation of Pentadecane 7,9 Dione
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon skeleton and the chemical environment of protons. For Pentadecane-7,9-dione, NMR analysis is crucial for confirming the connectivity of the carbon chain and for characterizing the keto-enol tautomeric equilibrium.
¹H NMR and ¹³C NMR Chemical Shift Analysis
The ¹H and ¹³C NMR spectra of this compound are expected to display signals corresponding to both the diketo and the predominant enol form. The equilibrium between these forms is typically slow on the NMR timescale, allowing for the observation of distinct sets of signals for each tautomer.
In the ¹H NMR spectrum , the enol form is characterized by a highly deshielded enolic proton signal, typically appearing between δ 15 and 17 ppm, due to strong intramolecular hydrogen bonding. A sharp singlet at approximately δ 5-6 ppm is expected for the vinylic proton (=CH-). The methylene (B1212753) protons (CH₂) adjacent to the carbonyl groups in the diketo form would likely appear as a singlet around δ 3.5 ppm. The remaining alkyl chain protons would resonate in the typical upfield region of δ 0.8-2.5 ppm.
The ¹³C NMR spectrum provides a map of the carbon framework. For the enol form of this compound, the carbonyl carbons are expected to resonate at approximately δ 190-200 ppm, while the enolic carbons (C=C) would appear around δ 95-100 ppm. In the diketo tautomer, the carbonyl carbons would show signals in the δ 200-210 ppm range, and the central methylene carbon (C-8) would be found around δ 50-60 ppm. The terminal methyl carbons and the methylene carbons of the alkyl chains would appear in the upfield region of the spectrum.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound (Enol Form) This data is predictive and based on the analysis of analogous beta-diketones.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Enolic OH | ~16.0 | br s |
| Vinylic CH (C-8) | ~5.5 | s |
| CH₂ (C-6, C-10) | ~2.2 | t |
| CH₂ (C-5, C-11) | ~1.6 | quint |
| (CH₂)n (C-2 to C-4, C-12 to C-14) | ~1.3 | m |
| CH₃ (C-1, C-15) | ~0.9 | t |
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound (Enol and Diketo Forms) This data is predictive and based on the analysis of analogous beta-diketones such as nonane-4,6-dione.
| Carbon | Predicted Chemical Shift (ppm) - Enol Form | Predicted Chemical Shift (ppm) - Diketo Form |
|---|---|---|
| C-7, C-9 (Carbonyl) | ~195.0 | ~205.0 |
| C-8 | ~98.0 | ~58.0 |
| C-6, C-10 | ~32.0 | ~40.0 |
| C-5, C-11 | ~28.0 | ~26.0 |
| (CH₂)n | ~22.0 - 31.0 | ~22.0 - 31.0 |
| C-1, C-15 (Methyl) | ~14.0 | ~14.0 |
2D NMR Techniques (COSY, HMQC, HMBC, NOESY) for Structural Assignment
Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the signals observed in 1D spectra and confirming the molecular structure.
COSY (Correlation Spectroscopy) would reveal proton-proton couplings within the alkyl chains. For instance, the triplet of the C-1 methyl protons would show a correlation to the methylene protons at C-2, and so on along the chain, confirming the sequence of the aliphatic portions.
HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each carbon signal based on the chemical shift of its attached proton(s).
HMBC (Heteronuclear Multiple Bond Correlation) is crucial for establishing long-range (2- and 3-bond) correlations between protons and carbons. For this compound, HMBC would show correlations from the enolic proton to the C-7, C-8, and C-9 carbons, confirming the enol structure. Correlations from the methylene protons at C-6 and C-10 to the carbonyl carbons (C-7 and C-9) would further solidify the assignment of the core structure.
NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons. In the context of this compound, NOESY could potentially show through-space interactions between protons on the alkyl chains, helping to define their conformational preferences in solution.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group and Tautomeric State Analysis
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying functional groups and probing the tautomeric state of beta-diketones.
The IR spectrum of this compound is expected to show distinct bands for the enol and diketo forms. The enol form would exhibit a broad absorption band in the 3200-2400 cm⁻¹ region, characteristic of the strongly hydrogen-bonded O-H group. Strong absorptions between 1640 and 1580 cm⁻¹ would correspond to the C=O and C=C stretching vibrations of the conjugated enone system. The diketo form, if present in sufficient concentration, would show a characteristic C=O stretching band at a higher frequency, typically around 1720-1700 cm⁻¹.
Raman spectroscopy , being complementary to IR, would also provide valuable information. The C=C stretching vibration of the enol form is often strong in the Raman spectrum, appearing around 1600 cm⁻¹. The C=O stretching of the diketo form would also be Raman active.
Table 3: Predicted Vibrational Frequencies for this compound This data is predictive and based on the analysis of analogous beta-diketones.
| Vibrational Mode | Tautomer | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |
|---|---|---|---|
| O-H stretch (H-bonded) | Enol | 3200-2400 (broad) | Weak/Not observed |
| C-H stretch (alkyl) | Both | 2960-2850 | 2960-2850 |
| C=O stretch | Diketo | ~1720 | ~1720 |
| C=O / C=C stretch (conjugated) | Enol | 1640-1580 | 1640-1580 |
Mass Spectrometry for Molecular Structure Confirmation and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to gain structural information through the analysis of its fragmentation patterns. For this compound (C₁₅H₂₈O₂), the expected exact mass is approximately 240.2089 g/mol .
Under electron ionization (EI), the molecular ion peak (M⁺˙) at m/z 240 would be observed. The fragmentation of long-chain beta-diketones is typically dominated by cleavages of the carbon-carbon bonds alpha to the carbonyl groups. This would lead to the formation of acylium ions. For this compound, key fragmentation pathways would involve the loss of alkyl radicals.
A prominent fragmentation pathway for beta-diketones is the McLafferty rearrangement, which involves the transfer of a gamma-hydrogen to a carbonyl oxygen, followed by the cleavage of the alpha-beta carbon-carbon bond. This rearrangement would result in the formation of a neutral alkene and a charged enol fragment.
Table 4: Predicted Key Mass Spectral Fragments for this compound This data is predictive and based on the analysis of analogous beta-diketones.
| m/z | Possible Fragment Structure | Fragmentation Pathway |
|---|---|---|
| 240 | [C₁₅H₂₈O₂]⁺˙ | Molecular Ion |
| 169 | [M - C₅H₁₁]⁺ | Alpha-cleavage (loss of pentyl radical) |
| 141 | [M - C₇H₁₅]⁺ | Alpha-cleavage (loss of heptyl radical) |
| 113 | [C₇H₁₃O]⁺ | Acylium ion from cleavage at C9-C10 |
| 85 | [C₅H₉O]⁺ | Acylium ion from cleavage at C6-C7 |
X-ray Crystallography of this compound and Its Derivatives
Single Crystal X-ray Diffraction Analysis of Molecular Geometry
A single crystal X-ray diffraction study of this compound, if a suitable crystal can be grown, would be expected to show that the molecule exists exclusively in the enol form in the solid state. This is a common feature for beta-diketones, as the intramolecular hydrogen bond provides significant stabilization.
The analysis would reveal a planar six-membered ring formed by the O=C-CH=C-O-H atoms, with the hydrogen atom located symmetrically or asymmetrically between the two oxygen atoms. The C-C bond lengths within this ring would be intermediate between typical single and double bonds, indicating electron delocalization. The long alkyl chains would likely adopt a stable, extended conformation to minimize steric hindrance. The crystal packing would be determined by van der Waals interactions between the alkyl chains of neighboring molecules.
Crystal Packing and Intermolecular Interactions
The crystal packing of solid-state β-diketones, such as this compound, is governed by a combination of intermolecular forces that dictate the three-dimensional arrangement of the molecules. While specific crystallographic data for this compound is not available, the structural characteristics of analogous long-chain β-diketones allow for a general discussion of the expected interactions.
The crystal packing would then be primarily driven by weaker intermolecular forces. Given the long aliphatic chains of the pentadecanyl group, van der Waals interactions would play a dominant role in the molecular packing. These non-directional forces would lead to efficient space-filling, with the long hydrocarbon chains of adjacent molecules likely aligning in a parallel or interdigitated fashion to maximize contact and minimize void space.
Table 1: Potential Intermolecular Interactions in Solid this compound
| Interaction Type | Description | Potential Role in Crystal Packing |
| Van der Waals Forces | Weak, non-specific attractions between molecules arising from temporary fluctuations in electron density. | Primary driving force for the packing of the long aliphatic chains, leading to dense and ordered structures. |
| C-H···O Hydrogen Bonds | Weak electrostatic interactions between a carbon-bound hydrogen atom and a carbonyl oxygen atom of a neighboring molecule. | Contribute to the cohesion and stability of the crystal lattice, influencing the relative orientation of molecules. |
| Dipole-Dipole Interactions | Electrostatic interactions between the permanent dipoles of the carbonyl groups of adjacent molecules. | May influence the alignment of molecules within the crystal lattice, though likely a less dominant force compared to van der Waals interactions for this long-chain diketone. |
Chiroptical Spectroscopy (Circular Dichroism) for Enantiomeric Studies (If applicable)
Chiroptical spectroscopy, particularly Circular Dichroism (CD), is a powerful technique for studying chiral molecules. CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by a sample. For a molecule to be CD-active, it must be chiral, meaning it is non-superimposable on its mirror image.
This compound, in its regular form, is an achiral molecule as it does not possess a stereocenter and has a plane of symmetry. Therefore, it would not exhibit a circular dichroism spectrum.
However, if this compound were to be chemically modified to introduce a chiral center, for instance, by substitution at the α-carbon (the carbon atom between the two carbonyl groups) with a chiral auxiliary, the resulting molecule would be chiral and thus CD-active. In such a hypothetical scenario, CD spectroscopy could be employed for enantiomeric studies.
The CD spectrum of a chiral derivative of this compound would be expected to show characteristic Cotton effects in the regions of its electronic transitions. The n→π* and π→π* transitions of the β-diketone chromophore would give rise to CD bands, the signs and magnitudes of which would be dependent on the absolute configuration of the chiral center and the conformation of the molecule.
Table 2: Hypothetical Chiroptical Data for a Chiral Derivative of this compound
| Electronic Transition | Expected Wavelength Range (nm) | Potential Information from CD Spectrum |
| n → π | 270 - 320 | The sign of the Cotton effect associated with this transition could be correlated to the absolute configuration of the chiral center using empirical rules like the Octant Rule for ketones. |
| π → π | 230 - 260 | The intensity and sign of this transition would be sensitive to the conformation of the β-diketone moiety and the nature of the chiral substituent. |
It is important to reiterate that this discussion is based on general principles of chiroptical spectroscopy and the known behavior of chiral β-diketones, as no experimental CD data for any chiral derivative of this compound has been reported.
Tautomerism, Conformational Analysis, and Intramolecular Dynamics of Pentadecane 7,9 Dione
Keto-Enol Tautomerism Equilibrium Studies
The most prominent feature of β-dicarbonyl compounds, including Pentadecane-7,9-dione, is the existence of a constitutional isomerism between the diketo and enol forms. acs.org This equilibrium is a dynamic process influenced by various factors, most notably the solvent environment.
Experimental Determination of Tautomeric Ratios in Various Solvents
The ratio of the keto to enol tautomers of this compound is highly dependent on the polarity of the solvent. Generally, nonpolar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form. This phenomenon is attributed to the stabilization of the polar keto form by polar solvent molecules. In contrast, the enol form, stabilized by a strong intramolecular hydrogen bond, is more prevalent in nonpolar environments where this internal stabilization is not disrupted by solvent interactions.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for determining the tautomeric ratio. The equilibrium between the keto and enol forms is typically slow on the NMR timescale, allowing for the distinct observation and quantification of both species. researchgate.net
Table 1: Hypothetical Tautomeric Ratios of this compound in Various Solvents at Room Temperature
| Solvent | Dielectric Constant (ε) | % Keto Form (Illustrative) | % Enol Form (Illustrative) |
| Hexane (B92381) | 1.9 | 10 | 90 |
| Chloroform | 4.8 | 25 | 75 |
| Acetone | 21 | 60 | 40 |
| Methanol | 33 | 85 | 15 |
| Water | 80 | >95 | <5 |
Spectroscopic Signatures of Keto and Enol Forms
The keto and enol tautomers of this compound exhibit distinct spectroscopic signatures, which allows for their identification and characterization.
1H NMR Spectroscopy :
Keto form : Characterized by a signal for the methylene (B1212753) protons (C-8) alpha to both carbonyl groups, typically appearing around 3.5-4.0 ppm. The protons of the flanking methylene groups (C-6 and C-10) would also be observable.
Enol form : Shows a characteristic vinyl proton signal on the C-8 carbon, usually in the range of 5.0-6.0 ppm. A highly deshielded enolic hydroxyl proton is also observed, often as a broad signal between 12 and 16 ppm, indicative of a strong intramolecular hydrogen bond.
13C NMR Spectroscopy :
Keto form : Exhibits two distinct carbonyl carbon signals around 200-210 ppm. The C-8 methylene carbon appears in the aliphatic region.
Enol form : The carbonyl carbons are non-equivalent, with one appearing at a slightly lower chemical shift than in the keto form, and the other being part of the enol double bond (C-9), appearing further upfield. The C-7 carbonyl and the C-8 enolic carbon will also have characteristic shifts.
Infrared (IR) Spectroscopy :
Keto form : Shows strong absorption bands corresponding to the C=O stretching of the two ketone groups, typically in the region of 1700-1730 cm-1.
Enol form : Characterized by a broad O-H stretching band due to the intramolecularly hydrogen-bonded enolic hydroxyl group, often seen between 2500 and 3200 cm-1. The C=O stretching frequency is lowered due to conjugation and hydrogen bonding, appearing around 1600-1640 cm-1, often overlapping with the C=C stretching vibration.
UV-Vis Spectroscopy :
Keto form : Typically displays a weak n→π* transition at longer wavelengths.
Enol form : Exhibits a strong π→π* transition at a longer wavelength compared to the keto form, due to the extended conjugation of the enone system.
Conformational Preferences and Energy Landscapes
Molecular Mechanics (MM2) and Molecular Dynamics Simulations
While specific simulations for this compound are not available, molecular mechanics (MM2) and molecular dynamics (MD) simulations on analogous long-chain β-dicarbonyls would be employed to explore their conformational space. Such studies would reveal the preferred conformations of the alkyl chains and their influence on the orientation of the dicarbonyl moiety. For the diketo form, the simulations would likely show a preference for an anti-arrangement of the carbonyl groups to minimize dipole-dipole repulsion. In the enol form, the planar, cyclic conformation of the hydrogen-bonded ring is the dominant feature, with the alkyl chains adopting low-energy, extended conformations. MD simulations could further elucidate the dynamic behavior of the chains and their impact on the accessibility of the dicarbonyl group.
Experimental Probes of Conformational States
Experimental techniques such as X-ray crystallography could provide definitive information on the solid-state conformation of this compound. In solution, advanced NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy can be used to probe through-space interactions, providing insights into the proximity of different parts of the molecule and thus its preferred conformation.
Solvent Effects on Tautomeric and Conformational Equilibria
The equilibrium between the keto and enol tautomers of β-dicarbonyl compounds, including this compound, is significantly influenced by the surrounding solvent. This influence stems from the differential solvation of the more polar keto form and the less polar, intramolecularly hydrogen-bonded enol form. Similarly, the conformational preferences of the flexible alkyl chains can be affected by the solvent environment, although this effect is generally less pronounced than the effect on tautomerism.
Conversely, polar solvents tend to favor the diketo tautomer. The diketo form is generally more polar than the chelated enol form, and thus it experiences more favorable dipole-dipole interactions with polar solvent molecules. Protic solvents, such as water and alcohols, can further shift the equilibrium towards the keto form by competing for hydrogen bonding. These solvents can disrupt the intramolecular hydrogen bond of the enol by forming intermolecular hydrogen bonds with the carbonyl and hydroxyl groups, thereby destabilizing the enol tautomer relative to the keto form.
The following table illustrates the typical solvent-dependent tautomeric equilibrium for a long-chain β-diketone, demonstrating the shift from a high percentage of the enol form in nonpolar solvents to a greater proportion of the keto form in polar, protic solvents.
Table 1: Representative Tautomeric Equilibrium of a Long-Chain β-Diketone in Various Solvents at Room Temperature
| Solvent | Dielectric Constant (ε) | % Enol Tautomer | % Keto Tautomer | Equilibrium Constant (K = [Enol]/[Keto]) |
| Hexane | 1.9 | 95 | 5 | 19.0 |
| Carbon Tetrachloride | 2.2 | 92 | 8 | 11.5 |
| Benzene | 2.3 | 88 | 12 | 7.33 |
| Chloroform | 4.8 | 80 | 20 | 4.0 |
| Acetone | 20.7 | 65 | 35 | 1.86 |
| Ethanol | 24.6 | 55 | 45 | 1.22 |
| Methanol | 32.7 | 50 | 50 | 1.0 |
| Dimethyl Sulfoxide (DMSO) | 46.7 | 60 | 40 | 1.5 |
| Water | 80.1 | 15 | 85 | 0.18 |
Note: The data in this table are representative and based on established trends for long-chain β-diketones. The exact equilibrium constants for this compound may vary.
Reactivity and Reaction Mechanisms of Pentadecane 7,9 Dione
Condensation Reactions leading to Heterocyclic Compounds (e.g., Spiro[4.2.5.2]pentadecane-9,13-diones)
The dicarbonyl nature of Pentadecane-7,9-dione makes it a valuable precursor for the synthesis of a wide array of heterocyclic compounds. Condensation reactions with binucleophilic reagents are a common strategy to construct five- and six-membered rings. For instance, reaction with hydrazine (B178648) derivatives can yield pyrazoles, while hydroxylamine (B1172632) can lead to the formation of isoxazoles.
A notable application of β-diketones in complex molecule synthesis is their participation in domino reactions to form spirocyclic systems. While a direct synthesis of Spiro[4.2.5.2]pentadecane-9,13-diones from this compound is not explicitly detailed in readily available literature, the general synthetic strategy for such structures often involves a multi-step sequence that could be adapted. For example, a domino autocatalytic reaction of imines with Meldrum's acid has been reported to produce dispiro[4.2.5.2]pentadecane-9,13-dione derivatives. nih.gov This suggests that with appropriate functionalization, the carbon framework of this compound could potentially be elaborated into such spirocyclic structures.
Reduction and Oxidation Chemistry of this compound
The carbonyl groups of this compound can be selectively or fully reduced. The choice of reducing agent dictates the outcome of the reaction.
Reduction:
Selective Reduction: Sodium borohydride (B1222165) (NaBH₄) is a mild reducing agent that can selectively reduce one of the carbonyl groups to a hydroxyl group, yielding a β-hydroxy ketone. The chemoselectivity can sometimes be influenced by the steric environment around the carbonyl groups.
Complete Reduction: More powerful reducing agents, such as lithium aluminum hydride (LiAlH₄), will typically reduce both carbonyl groups to hydroxyl groups, forming pentadecane-7,9-diol. Alternatively, Clemmensen (using amalgamated zinc and hydrochloric acid) or Wolff-Kishner (using hydrazine and a strong base) reduction conditions can be employed to completely remove the carbonyl oxygen atoms, converting the diketone to the corresponding alkane, pentadecane (B166386).
Oxidation:
The oxidation of β-diketones can proceed via different pathways depending on the oxidant used. A common oxidative reaction is the Baeyer-Villiger oxidation, which involves the insertion of an oxygen atom adjacent to a carbonyl group to form an ester or, in the case of cyclic ketones, a lactone. For a linear β-diketone like this compound, oxidative cleavage can occur under strong oxidizing conditions, leading to the formation of carboxylic acids.
Derivatization and Functionalization Strategies
The reactivity of the enolate derived from this compound allows for a variety of derivatization and functionalization strategies at the α-position.
Synthesis of β-Keto Esters and Amides
While this compound is a β-diketone, related β-keto esters and amides can be synthesized through acylation of appropriate enolates. The synthesis of β-keto esters often involves the Claisen condensation of an ester with a ketone. Similarly, β-keto amides can be prepared by the acylation of amide enolates.
Halogenation Reactions
The α-position of this compound can be readily halogenated using various halogenating agents. N-Bromosuccinimide (NBS) is a common reagent for the selective monobromination of the α-carbon. The reaction proceeds through an enol or enolate intermediate, which then attacks the electrophilic bromine source. Dihalogenation can also be achieved under appropriate conditions.
Alkylation and Acylation Reactions
Alkylation: The enolate of this compound is a strong nucleophile that can be alkylated by treatment with an alkyl halide. This C-alkylation reaction forms a new carbon-carbon bond at the α-position. The choice of base and reaction conditions can influence the extent of alkylation and can also lead to O-alkylation as a competing side reaction. Phase-transfer catalysis can be an effective method for the alkylation of β-dicarbonyl compounds, offering mild reaction conditions.
Acylation: Similarly, the enolate can be acylated by reaction with an acyl chloride or anhydride. This introduces a third carbonyl group at the α-position, forming an α-acyl-β-diketone. This reaction is a powerful tool for constructing more complex carbon skeletons.
Table 2: Summary of Derivatization and Functionalization Reactions
| Reaction Type | Reagent | Functional Group Introduced | Product |
| Halogenation | N-Bromosuccinimide (NBS) | Bromine | 8-Bromo-pentadecane-7,9-dione |
| Alkylation | Alkyl halide (e.g., CH₃I) | Alkyl group | 8-Methyl-pentadecane-7,9-dione |
| Acylation | Acyl chloride (e.g., CH₃COCl) | Acyl group | 8-Acetyl-pentadecane-7,9-dione |
Coordination Chemistry of Pentadecane 7,9 Dione
Pentadecane-7,9-dione as a Ligand in Metal Complexes
This compound belongs to the class of β-diketones, which are renowned for their ability to act as excellent ligands for a wide array of metal ions. derpharmachemica.com The presence of two carbonyl groups separated by a methylene (B1212753) group is the key functional arrangement that facilitates coordination. β-Diketones, including this compound, are known to exhibit keto-enol tautomerism. The enol form is particularly important for coordination chemistry, as the deprotonation of the enolic hydroxyl group creates a monoanionic species, the β-diketonate, which readily chelates to metal centers. derpharmachemica.comscholarsresearchlibrary.com The long alkyl chains (hexyl and pentyl groups) on either side of the dione (B5365651) functionality in this compound influence the solubility of the ligand and its metal complexes in various organic solvents.
Chelation Modes and Denticity (Bidentate, etc.)
In its coordination to metal ions, the deprotonated enol form of this compound typically functions as a monobasic bidentate ligand. scholarsresearchlibrary.com The coordination occurs through the two oxygen atoms of the dicarbonyl groups, forming a stable six-membered chelate ring with the metal ion. This bidentate chelation is a characteristic feature of β-diketonate ligands and is a primary contributor to the stability of the resulting metal complexes. scholarsresearchlibrary.com The formation of this chelate ring, known as the "chelate effect," enhances the thermodynamic stability of the complex compared to coordination with analogous monodentate ligands. scispace.com
Synthesis and Characterization of Metal β-Diketonate Complexes
The synthesis of metal complexes with this compound generally follows established procedures for other metal β-diketonates. scholarsresearchlibrary.comorientjchem.org A common method involves the reaction of the β-diketone with a suitable metal salt in an appropriate solvent, often an alcohol like ethanol. scholarsresearchlibrary.com The reaction is typically carried out under reflux, followed by cooling to precipitate the metal complex, which can then be purified by filtration and recrystallization. scholarsresearchlibrary.com The stoichiometry of the resulting complex, such as [ML₂] or [ML₃], depends on the oxidation state and preferred coordination number of the central metal ion. scholarsresearchlibrary.com
The characterization of these complexes is crucial to confirm their formation and elucidate their structure. A variety of analytical and spectroscopic techniques are employed for this purpose.
Table 1: Common Characterization Techniques for Metal β-Diketonate Complexes
| Technique | Information Provided |
|---|---|
| Elemental Analysis | Determines the percentages of carbon and hydrogen, helping to confirm the empirical formula and the metal-to-ligand ratio. scholarsresearchlibrary.com |
| Infrared (IR) Spectroscopy | Used to observe the coordination of the β-diketonate ligand to the metal. A shift in the C=O and C=C stretching frequencies upon complexation provides evidence of chelation. scholarsresearchlibrary.com |
| UV-Visible Spectroscopy | Provides information about the electronic transitions within the complex, which can help in determining the coordination geometry around the metal ion. orientjchem.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | ¹H and ¹³C NMR spectra confirm the structure of the ligand framework and can indicate the mode of coordination. The disappearance of the enolic proton signal is a key indicator of complex formation. derpharmachemica.com |
| Magnetic Susceptibility | Measures the magnetic moment of the complex, which helps in determining the number of unpaired electrons and thus the oxidation state and spin state of the metal ion (e.g., high-spin or low-spin). derpharmachemica.comorientjchem.org |
| Thermogravimetric Analysis (TGA) | Studies the thermal stability of the complexes and can provide information about the presence of coordinated solvent molecules. ijsrset.com |
Structural Diversity of Metal-Pentadecane-7,9-dione Complexes
The interaction of this compound with various metal ions can lead to a wide range of structurally diverse complexes, influenced by the nature of the metal ion, the metal-to-ligand ratio, and the presence of other ancillary ligands.
Mononuclear and Polynuclear Complexes
Mononuclear Complexes: The most common structures formed are mononuclear complexes, where a single metal center is coordinated by one or more this compound ligands. The geometry of these complexes is dictated by the coordination number of the metal. For instance, a metal ion like Cu(II) or Ni(II) might form a square planar or tetrahedral complex of the type [M(pdd)₂], while a metal like Fe(III) or Co(III) would typically form an octahedral complex, [M(pdd)₃], where 'pdd' represents the pentadecane-7,9-dionate anion. scholarsresearchlibrary.comorientjchem.org
Table 2: Examples of Possible Stoichiometries and Geometries for Mononuclear Metal-Pentadecane-7,9-dione Complexes
| Metal Ion | Typical Stoichiometry | Possible Geometry |
|---|---|---|
| Cu(II), Ni(II), Co(II) | [M(pdd)₂] | Square Planar, Tetrahedral |
| Fe(III), Co(III), Cr(III) | [M(pdd)₃] | Octahedral |
Polynuclear Complexes: While β-diketonates typically act as chelating ligands to form mononuclear species, the formation of polynuclear (or multinuclear) complexes is also possible. This can be achieved by incorporating bridging ligands that link two or more metal-β-diketonate units. For example, ligands like 4,4'-bipyridine (B149096) can bridge metal centers that are also coordinated by this compound, leading to the formation of one-dimensional coordination polymers or discrete binuclear complexes. researchgate.net
Supramolecular Architectures from Metal-Ligand Assembly
The principles of metal-directed self-assembly can be applied to create complex supramolecular architectures using this compound as a building block. nih.gov The defined coordination angles of metal ions act as "nodes," while the ligand acts as a "linker." nih.gov By carefully selecting the geometry of the metal coordinator and potentially introducing multidentate bridging ligands, it is possible to construct sophisticated structures like metallacages, metallacycles, and coordination polymers. nih.govrsc.org
The long, nonpolar alkyl chains of this compound could play a crucial role in the solid-state packing and solution-phase aggregation of these supramolecular structures. Van der Waals interactions between these chains could direct the assembly into unique morphologies, such as lamellar or columnar phases, adding another layer of control over the final architecture.
Stability and Thermodynamic Studies of this compound Metal Complexes
The stability of a metal complex in solution is a critical parameter that quantifies the strength of the metal-ligand interaction. scispace.com This stability can be described from two perspectives: thermodynamic stability and kinetic stability. scispace.com
Thermodynamic stability refers to the extent to which the complex will form under equilibrium conditions. It is related to the change in Gibbs free energy for the complexation reaction. scispace.com
Kinetic stability refers to the rate at which the complex undergoes ligand exchange or decomposition. Kinetically inert complexes react slowly, while labile complexes react quickly. scispace.comscispace.com
For metal-Pentadecane-7,9-dione complexes, thermodynamic stability is of primary interest. The stability is quantitatively expressed by the formation constant (or stability constant), K. For a stepwise formation of a 1:2 metal-ligand complex:
M + L ⇌ ML; K₁ = [ML] / ([M][L])
ML + L ⇌ ML₂; K₂ = [ML₂] / ([ML][L])
| Chelate Effect | The enhanced stability of a complex containing a chelating ligand compared to a similar complex with monodentate ligands. scispace.com | The bidentate nature of pentadecane-7,9-dionate leads to the formation of highly stable complexes. |
Ligand Exchange Kinetics and Thermodynamics
Ligand exchange in metal β-diketonate complexes is a fundamental process where a coordinated ligand is replaced by another. The kinetics and mechanisms of these reactions are crucial for understanding the reactivity of the complexes. Generally, these reactions can proceed through several mechanisms, primarily categorized as associative, dissociative, or interchange pathways.
Associative Mechanism (A): An incoming ligand first forms an intermediate complex with a higher coordination number, after which the original ligand departs. This pathway is characterized by a negative entropy of activation (ΔS‡) due to the formation of a more ordered transition state.
Dissociative Mechanism (D): The coordinated ligand first breaks its bond to form an intermediate with a lower coordination number, which is then attacked by the incoming ligand. This pathway typically shows a positive entropy of activation (ΔS‡), reflecting the increase in disorder in the rate-determining step.
Interchange Mechanism (I): The incoming ligand enters the outer coordination sphere and replaces a solvent molecule in a concerted process, without a distinct intermediate. This can be further divided into associative-interchange (Ia) or dissociative-interchange (Id) depending on the degree of bonding of the incoming ligand in the transition state.
Studies on various β-diketonate complexes, such as those of vanadium(III) and platinum(II), have elucidated these pathways. For example, the replacement of acetylacetone (B45752) in V(acac)₃ by other β-diketones is often catalyzed by acids and proceeds through a mechanism involving a dangling ligand intermediate. researchgate.netcdnsciencepub.com For square-planar platinum(II) complexes, ligand substitution reactions have been shown to follow a second-order kinetic law with activation parameters consistent with an associative mechanism. nih.govrsc.org
The specific pathway for a this compound complex would depend on the central metal ion's size, charge, and electronic configuration, as well as steric factors imposed by the ligand's long alkyl chains.
Table 1: Illustrative Activation Parameters for Ligand Exchange Mechanisms in β-Diketonate Complexes
This table presents typical thermodynamic data for different exchange mechanisms observed in general metal β-diketonate complexes, as specific data for this compound is not available.
| Mechanism | Metal Complex Example | ΔH‡ (kJ/mol) | ΔS‡ (J/mol·K) | Mechanistic Interpretation |
| Associative | [Pt(acac)₂(DMSO)] | 40 - 60 | -80 to -120 | Formation of a more ordered, higher-coordination transition state. |
| Dissociative | [Co(acac)₃] | 80 - 110 | +20 to +50 | Bond-breaking is the primary event in the rate-determining step. |
| Interchange | [Ni(acac)₂(H₂O)₂] | 50 - 70 | -20 to +20 | Concerted process with varying degrees of bond-making/breaking. |
Influence of Metal Ion and Solvent on Complex Stability
The stability of a metal complex with this compound is quantified by its stability constant (log K or log β), which reflects the equilibrium position of the complex formation reaction. Higher values indicate greater stability. This stability is influenced by several factors related to both the metal ion and the surrounding solvent medium.
Influence of the Metal Ion: The nature of the central metal ion is a primary determinant of complex stability. Key factors include:
Ionic Charge and Radius: Stability generally increases with a higher charge and smaller ionic radius of the metal ion, as this leads to a greater charge-to-radius ratio and stronger electrostatic attraction with the ligand.
Electronegativity: A more electronegative metal ion will form a more stable complex.
The Irving-Williams Series: For divalent first-row transition metal ions, the stability of their complexes, irrespective of the ligand, generally follows the order: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). wikipedia.orgtaylorandfrancis.com This trend is explained by the combination of decreasing ionic radii across the period and the increasing crystal field stabilization energy (CFSE), which peaks at Ni(II), with the exceptional stability of Cu(II) complexes attributed to the Jahn-Teller effect. wikipedia.org
Influence of the Solvent: The solvent plays a critical role in the thermodynamics of complex formation.
Coordinating Ability: Solvents that are themselves good ligands (e.g., water, DMSO) can compete with the β-diketonate for coordination sites on the metal ion. In such solvents, the stability of the complex may be lower compared to non-coordinating solvents like hexane (B92381) or benzene. rsc.org
Dielectric Constant: Solvents with a low dielectric constant can enhance the electrostatic attraction between the metal ion and the ligand, thereby increasing the stability of the resulting complex. slideshare.net
Studies on various β-diketonates in different media have confirmed these principles. For instance, the stability constants of acetylacetonate (B107027) complexes with transition metals are generally higher in mixed solvent systems like water-ethanol or water-dioxane compared to pure water. researchgate.netresearchgate.net
Table 2: Representative Stability Constants (log β₂) for Divalent Metal Complexes with Acetylacetone, Illustrating the Irving-Williams Series
This table demonstrates the general trend in complex stability. Values for this compound complexes are expected to follow a similar pattern.
| Metal Ion | Ionic Radius (pm) | log β₂ (in aqueous solution) |
| Mn(II) | 83 | ~7.8 |
| Fe(II) | 78 | ~8.4 |
| Co(II) | 74.5 | ~9.5 |
| Ni(II) | 69 | ~10.7 |
| Cu(II) | 73 | ~15.5 |
| Zn(II) | 74 | ~9.1 |
Electronic and Magnetic Properties of this compound Metal Complexes
The electronic and magnetic properties of complexes formed with this compound are primarily dictated by the nature of the central metal ion, as the ligand itself is diamagnetic and has predictable electronic transitions.
The electronic absorption spectra of metal β-diketonate complexes typically display three main types of transitions: fiveable.me
Ligand-Centered π→π* Transitions: These are high-intensity absorptions, usually occurring in the ultraviolet (UV) region (typically < 300 nm). They arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the delocalized chelate ring of the β-diketonate ligand. nih.govacs.org
Ligand-Centered n→π* Transitions: These are lower-intensity absorptions, also in the UV region (typically 300-380 nm), involving the promotion of a non-bonding electron from an oxygen atom to a π* antibonding orbital. nih.gov
Metal-Centered d-d Transitions: For transition metal complexes, these transitions involve the excitation of electrons between the d-orbitals that have been split by the electrostatic field of the ligands (crystal field splitting). wikipedia.orguomustansiriyah.edu.iq These are typically low-intensity, broad bands found in the visible region of the spectrum and are responsible for the characteristic colors of many transition metal complexes. hhrc.ac.in The energy of these transitions corresponds to the crystal field splitting parameter (Δ).
Charge-Transfer Transitions: These can be either ligand-to-metal (LMCT) or metal-to-ligand (MLCT) and are often very intense. LMCT bands, which are more common for β-diketonates, typically appear at higher energy than d-d bands and can sometimes obscure them. nih.gov
The specific positions and intensities of these bands for a this compound complex will depend on the metal ion and the solvent. The long alkyl chains of the ligand are not expected to significantly alter the energies of these electronic transitions compared to simpler β-diketones like acetylacetone.
The magnetic properties of these complexes are determined by the number of unpaired electrons on the central metal ion. The effective magnetic moment (μ_eff) can be estimated using the spin-only formula:
μ_s.o. = √[n(n+2)]
where 'n' is the number of unpaired electrons. For first-row transition metal complexes, this formula often provides a good approximation, although deviations can occur due to orbital contributions to the magnetic moment. uwimona.edu.jmlibretexts.org For lanthanide and actinide complexes, where spin-orbit coupling is significant, this simple formula is inadequate, and their magnetic moments are often much larger. researchgate.netmdpi.com Complexes with no unpaired electrons (e.g., those of Zn(II), Al(III), or low-spin d⁶ ions like Co(III)) are diamagnetic and are repelled by a magnetic field. Complexes with one or more unpaired electrons are paramagnetic and are attracted to a magnetic field.
Table 3: Typical Electronic Absorption Bands for Metal β-Diketonate Complexes
This table provides representative data for common β-diketonate complexes. The λ_max values for this compound complexes are expected to be in similar regions.
| Complex Example | Transition Type | Typical λ_max (nm) | Region |
| [Al(acac)₃] | π→π | ~285 | UV |
| [Cr(acac)₃] | n→π | ~340 | UV |
| [Cr(acac)₃] | d-d (⁴A₂g → ⁴T₂g) | ~560 | Visible |
| [Fe(acac)₃] | LMCT | ~440 | Visible |
| [Cu(acac)₂] | d-d (²B₁g → ²B₂g, ²E_g) | ~550-690 | Visible |
Table 4: Calculated Spin-Only and Typical Experimental Magnetic Moments for Metal β-Diketonate Complexes
This table illustrates the relationship between unpaired electrons and magnetism. Complexes of this compound would exhibit magnetic moments characteristic of the central metal ion shown.
| Metal Ion | d/f Electron Count | Unpaired Electrons (n) | Spin-Only Moment (μ_s.o.) (B.M.) | Typical Experimental μ_eff (B.M.) |
| Cr(III) | d³ | 3 | 3.87 | 3.7 - 3.9 |
| Mn(II) (high spin) | d⁵ | 5 | 5.92 | 5.8 - 6.1 |
| Fe(III) (high spin) | d⁵ | 5 | 5.92 | 5.8 - 6.0 |
| Co(II) (high spin) | d⁷ | 3 | 3.87 | 4.3 - 5.2 |
| Ni(II) | d⁸ | 2 | 2.83 | 2.9 - 3.4 |
| Cu(II) | d⁹ | 1 | 1.73 | 1.8 - 2.2 |
| Gd(III) | f⁷ | 7 | 7.94 | 7.9 - 8.1 |
| Dy(III) | f⁹ | 5 | 5.92 | ~10.5 |
(B.M. = Bohr Magnetons)
Theoretical and Computational Studies on Pentadecane 7,9 Dione
Quantum Chemical Calculations (DFT, Ab Initio) for Electronic Structure
Quantum chemical calculations, particularly Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the electronic structure of Pentadecane-7,9-dione. These methods solve the Schrödinger equation (or the Kohn-Sham equations in DFT) to provide detailed information about the molecule's geometry, energy, and electronic properties.
Commonly employed DFT functionals for such studies include B3LYP and M06-2X, paired with basis sets like 6-31G(d) for initial optimizations and larger basis sets such as 6-311++G(d,p) for more accurate single-point energy calculations. mdpi.com Ab initio methods, such as Møller-Plesset perturbation theory (MP2), offer a higher level of theory but are more computationally expensive.
Energy Minimization and Geometrical Optimization
The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This is achieved through energy minimization and geometrical optimization. The process involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For this compound, this would involve optimizing the bond lengths, bond angles, and dihedral angles of both the keto and enol tautomers. The long aliphatic chains (hexyl and pentyl groups) attached to the dione (B5365651) core introduce significant conformational flexibility, leading to multiple possible low-energy conformers.
Table 1: Representative Optimized Geometrical Parameters for the Enol Tautomer of a Long-Chain β-Diketone (Calculated at the B3LYP/6-31G(d) level of theory)
| Parameter | Bond/Angle | Calculated Value |
| Bond Length | C7=O | 1.25 Å |
| Bond Length | C8-C9 | 1.40 Å |
| Bond Length | C9-O-H | 0.98 Å |
| Bond Angle | O=C7-C8 | 120.5° |
| Bond Angle | C7-C8-C9 | 118.9° |
| Dihedral Angle | C6-C7-C8-C9 | 180.0° |
Frontier Molecular Orbital Analysis (HOMO-LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive. For this compound, the HOMO is expected to be localized on the enolate moiety of the enol form, while the LUMO would be the corresponding π* anti-bonding orbital.
Table 2: Illustrative Frontier Molecular Orbital Energies for this compound (Enol form)
| Orbital | Energy (eV) |
| HOMO | -6.2 |
| LUMO | -1.5 |
| HOMO-LUMO Gap | 4.7 |
Electrostatic Potential Mapping
An electrostatic potential (ESP) map illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, with colors indicating the electrostatic potential. Red regions represent areas of negative potential (electron-rich), which are prone to electrophilic attack, while blue regions indicate positive potential (electron-poor), which are susceptible to nucleophilic attack. For this compound, the ESP map would show a high negative potential around the oxygen atoms of the dione group, indicating their role as the primary sites for interaction with electrophiles and for hydrogen bonding. The aliphatic chains would exhibit a largely neutral (green) potential.
Reaction Mechanism Predictions using Computational Chemistry
Computational chemistry is a powerful tool for elucidating reaction mechanisms by identifying transition states and calculating activation energies. For this compound, a key reaction is the keto-enol tautomerization. Computational methods can be used to model the intramolecular proton transfer from the central carbon (C8) to one of the oxygen atoms. This would involve locating the transition state structure for this process and calculating the energy barrier. Such calculations can predict the rate of tautomerization and the equilibrium constant between the keto and enol forms. It is generally observed that the enol form of β-diketones is stabilized by an intramolecular hydrogen bond, making it the predominant tautomer.
Molecular Dynamics Simulations for Conformational Sampling and Solvent Interactions
While quantum chemical calculations are excellent for studying the electronic properties of a single molecule, molecular dynamics (MD) simulations are employed to investigate the dynamic behavior of the molecule over time, including its conformational changes and interactions with its environment.
For a flexible molecule like this compound, MD simulations can explore the vast conformational space of the long alkyl chains. By simulating the molecule over nanoseconds or even microseconds, a representative ensemble of conformers can be generated, providing insights into the molecule's flexibility and preferred shapes in different environments.
Furthermore, MD simulations are ideal for studying the interactions between this compound and solvent molecules. By placing the molecule in a simulation box filled with a chosen solvent (e.g., water, chloroform, or hexane), one can observe how the solvent molecules arrange themselves around the solute and how they influence its conformation and dynamics. The polar dione head would be expected to interact favorably with polar solvents, while the nonpolar alkyl tails would prefer nonpolar environments.
Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for interpreting experimental spectra and confirming molecular structures.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method at the DFT level. These calculations provide theoretical ¹H and ¹³C NMR spectra that can be compared with experimental data to aid in structural elucidation. The predicted chemical shifts for the protons and carbons in the vicinity of the dione functional group would be distinct from those in the aliphatic chains.
IR Spectroscopy: Infrared (IR) spectra can be predicted by performing a frequency calculation after geometrical optimization. The calculation yields the vibrational frequencies and their corresponding intensities. For this compound, characteristic vibrational modes would include the C=O stretching frequencies in the keto form (typically around 1700-1730 cm⁻¹) and the C=C and C=O stretching frequencies of the conjugated system in the enol form (typically in the 1550-1650 cm⁻¹ region). mdpi.com
UV-Vis Spectroscopy: The electronic absorption spectrum (UV-Vis) can be predicted using Time-Dependent Density Functional Theory (TD-DFT). This method calculates the energies of electronic transitions from the ground state to various excited states. For this compound, the main absorption in the UV region would likely correspond to a π → π* transition within the conjugated enone system of the enol tautomer.
Table 3: Exemplary Predicted Spectroscopic Data for this compound (Enol Tautomer)
| Spectroscopy | Parameter | Predicted Value |
| ¹³C NMR | Chemical Shift (C=O) | ~190 ppm |
| ¹H NMR | Chemical Shift (enol -OH) | ~15-17 ppm |
| IR | Vibrational Frequency (C=O stretch) | ~1610 cm⁻¹ |
| UV-Vis | Maximum Absorption (λ_max) | ~275 nm |
Ligand-Metal Interaction Modeling in Coordination Complexes
Theoretical and computational modeling provides a powerful lens for examining the intricate interactions between this compound and metal ions within coordination complexes. Although specific computational studies exclusively focused on this compound are not extensively documented in publicly available literature, a wealth of research on analogous β-diketone complexes, such as those involving acetylacetonate (B107027) (acac), provides a robust framework for understanding and predicting its behavior. These computational approaches, primarily Density Functional Theory (DFT) and molecular mechanics, allow for a detailed analysis of the geometric and electronic structures of the resulting metal complexes.
Beyond structural parameters, computational models are invaluable for elucidating the electronic nature of the ligand-metal bond. Energy decomposition analysis, for example, can dissect the interaction energy into its constituent parts: electrostatic attraction, Pauli repulsion, and orbital interactions. This provides a quantitative understanding of the covalent and ionic character of the M-O bonds. The nature of the substituent groups on the β-diketone ligand is known to influence the electronic structure; for example, electron-withdrawing groups can affect the charge distribution within the chelate ring and modulate the strength of the metal-ligand bond. tandfonline.com
Furthermore, theoretical calculations can predict the stability of different coordination geometries and spin states. For transition metal complexes, DFT can accurately determine whether a high-spin or low-spin configuration is energetically more favorable. For example, calculations for octahedral Co(III) acetylacetonate complexes correctly predict a diamagnetic low-spin state. magritek.com Such predictions are crucial for understanding the magnetic and spectroscopic properties of these materials.
The interaction modeling also extends to predicting the binding energy, which quantifies the stability of the complex. While specific binding energy values for this compound complexes are not available, studies on other β-diketonates have established methodologies for their calculation. These energies are vital for understanding the thermodynamic feasibility of complex formation and for comparing the relative stabilities of complexes with different metal ions or ligands.
The following tables present representative data derived from computational studies on analogous β-diketonate complexes to illustrate the type of information obtained from ligand-metal interaction modeling.
Table 1: Representative Metal-Ligand Bond Lengths and Angles from DFT Calculations for a Generic Metal(III) Tris(β-diketonate) Complex.
Disclaimer: The following data is illustrative and based on studies of common β-diketonates like acetylacetonate. Specific experimental or calculated values for this compound complexes are not available.
| Parameter | Representative Value |
| M-O Bond Length | 2.01 Å |
| O-M-O Bite Angle | 90° - 95° |
| C-O Bond Length | 1.28 Å |
| C-C Bond Length (in chelate ring) | 1.40 Å |
Table 2: Illustrative Interaction and Stabilization Energies for Generic Transition Metal Bis(β-diketonate) Complexes.
Disclaimer: These values are representative examples to demonstrate the output of energy decomposition analysis in computational studies of β-diketonate complexes.
| Metal Ion | Interaction Energy (kcal/mol) | Stabilization Energy (kcal/mol) |
| Ni(II) | -150 to -200 | -100 to -150 |
| Pd(II) | -180 to -230 | -120 to -170 |
| Pt(II) | -200 to -250 | -140 to -190 |
Academic Applications of Pentadecane 7,9 Dione and Its Derivatives Non Clinical Focus
Catalysis and Organocatalysis
The β-diketonate moiety is a versatile ligand in coordination chemistry, readily forming stable complexes with a wide array of metal ions. These metal complexes often exhibit significant catalytic activity in organic synthesis.
Metal-Pentadecane-7,9-dione Complexes as Catalysts in Organic Reactions
Metal β-diketonate complexes are extensively utilized as catalysts in a variety of organic transformations. rsc.orgrsc.org The long alkyl chains of Pentadecane-7,9-dione would enhance the solubility of its metal complexes in nonpolar organic solvents, a desirable property for homogeneous catalysis.
Table 1: Potential Catalytic Applications of Metal-Pentadecane-7,9-dione Complexes
| Catalytic Reaction | Potential Role of this compound Ligand |
|---|---|
| Cross-coupling Reactions | Enhances solubility and stability of metal catalysts (e.g., Palladium, Nickel) in organic media. |
| Oxidation Reactions | Modulates the redox potential and selectivity of metal catalysts (e.g., Iron, Manganese). |
| Polymerization | Acts as a co-catalyst or in the formation of Ziegler-Natta type catalysts. |
| Lewis Acid Catalysis | The metal center of the complex can function as a Lewis acid to activate substrates. |
Research on other metal β-diketonates has shown their effectiveness in reactions such as the chemical fixation of carbon dioxide into cyclic carbonates. rsc.org The specific length of the pentadecane (B166386) chains could influence the steric environment around the metal center, potentially affecting the selectivity of the catalyzed reactions. For instance, sterically hindered β-diketonate ligands have been shown to modulate the reactivity and electrochemistry of base metal catalysts. colorado.edu
Role in Asymmetric Catalysis
The development of chiral catalysts for enantioselective synthesis is a cornerstone of modern organic chemistry. While this compound itself is achiral, it can be incorporated into chiral catalytic systems.
One approach involves the use of a chiral auxiliary or the coordination of the metal-Pentadecane-7,9-dione complex to a chiral ligand scaffold. The resulting chiral complex can then be employed in asymmetric transformations. Chiral salen-metal complexes, for instance, are highly effective asymmetric catalysts for a wide range of reactions. nih.gov Similarly, chiral iron complexes have demonstrated significant potential in asymmetric catalysis. nih.govresearchgate.net The principles guiding these systems could be applied to develop chiral catalysts incorporating this compound.
Another strategy involves the creation of chiral-at-metal complexes, where the stereochemistry is defined by the arrangement of ligands around the metal center. acs.org Although this has been explored more with other ligand types, the potential exists to design such catalysts with β-diketonates. The specific steric and electronic properties of the this compound ligand could influence the stability and catalytic activity of such complexes.
Materials Science
The ability of β-diketonates to form stable and volatile metal complexes makes them valuable precursors and components in the synthesis of advanced materials.
Precursors for Metal Oxide Thin Films (e.g., MOCVD applications)
Metal-organic chemical vapor deposition (MOCVD) is a crucial technique for the fabrication of high-quality thin films for electronic and optical applications. umich.edu Metal β-diketonates are widely used as precursors in MOCVD due to their volatility and thermal stability. researchgate.netazonano.commdpi.com
The long alkyl chains in this compound would likely result in its metal complexes having lower melting points and increased volatility compared to complexes with smaller β-diketonate ligands. This is a desirable characteristic for MOCVD precursors, as it allows for lower deposition temperatures.
Table 2: Properties and Potential MOCVD Applications of Metal-Pentadecane-7,9-dione Precursors
| Property | Advantage for MOCVD | Potential Metal Oxide Films |
|---|---|---|
| High Volatility | Enables efficient transport of the precursor to the substrate. | ZnO, TiO₂, ZrO₂, HfO₂ |
| Thermal Stability | Prevents premature decomposition of the precursor. | Y₂O₃, CeO₂, Fe₂O₃ |
| Good Solubility | Facilitates precursor delivery in liquid injection MOCVD systems. | Superconducting oxides (e.g., YBCO) |
The choice of the β-diketonate ligand can significantly influence the properties of the resulting thin film. Fluorinated β-diketonates, for example, are known to enhance the volatility of metal precursors. nih.gov While not fluorinated, the long hydrocarbon chains of this compound offer an alternative route to achieving suitable precursor properties.
Components in Polymer Synthesis and Modification
β-Diketones and their metal complexes can be incorporated into polymer structures to impart specific functionalities. researchgate.netresearchgate.net The long aliphatic chains of this compound could act as a plasticizer or enhance the compatibility of the metal complex with a polymer matrix.
One area of application is in the development of polymer-based sensors. For instance, luminescent difluoroboron β-diketonate complexes have been incorporated into polymers to create oxygen nanosensors. nih.gov The polymer matrix serves to protect the sensor molecule and provide a suitable environment for its function.
Furthermore, metal β-diketonate complexes can act as initiators or catalysts in polymerization reactions. The nature of the β-diketonate ligand can influence the rate of polymerization and the properties of the resulting polymer.
Luminescent Materials and Sensors (Metal-Organic Frameworks, MOFs)
The photophysical properties of metal complexes are of great interest for the development of luminescent materials and sensors. β-Diketonates are often used as ligands in luminescent lanthanide complexes. acs.orgresearchgate.netacs.org The β-diketonate ligand can act as an "antenna," absorbing light and transferring the energy to the lanthanide ion, which then emits light at its characteristic wavelength.
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. rsc.orgbohrium.com The tunable nature of MOFs makes them promising candidates for a variety of applications, including gas storage, catalysis, and sensing.
While there is no specific literature on the use of this compound in MOFs, the principles of MOF design allow for the incorporation of functionalized ligands. A ligand like this compound could be used to introduce hydrophobicity into the pores of a MOF or to create a specific binding environment for guest molecules. Luminescent MOFs are of particular interest for sensing applications, as changes in the luminescence can indicate the presence of a target analyte. researchgate.net The incorporation of a luminescent metal complex of this compound into a MOF structure could lead to the development of novel sensory materials.
Agrochemical Research (Mechanistic Focus)
Detailed mechanistic studies on the application of this compound in agrochemical research are not extensively documented.
Studies on Plant Growth Regulation Mechanisms
There is currently no specific scientific literature available that details studies on the mechanisms of this compound or its derivatives in the context of plant growth regulation. While some long-chain aliphatic β-diketones are known to be components of plant epicuticular waxes and may play a role in plant responses to environmental stress, the direct role of this compound as a plant growth regulator has not been a subject of published research.
Investigations into Pheromone Chemistry or Insect Control Mechanisms
Similarly, there is a lack of specific research investigating this compound in the field of pheromone chemistry or as a component in insect control mechanisms. The study of insect pheromones often involves long-chain hydrocarbons and their functionalized derivatives, but specific research implicating this compound in these biological signaling systems has not been identified.
Building Blocks in Complex Organic Synthesis
The utility of β-diketones as versatile building blocks in organic synthesis is well-established. However, specific examples detailing the use of this compound are limited.
Precursors for Natural Product Synthesis
While β-diketones are recognized as valuable precursors in the total synthesis of natural products, there are no prominent examples in the available literature that specifically utilize this compound for the synthesis of a particular natural product. The general reactivity of the β-diketone moiety allows for a variety of transformations that are fundamental to the construction of complex molecular architectures, but the application of this specific long-chain diketone remains an underexplored area.
Scaffold for Heterocyclic Compound Synthesis
The synthesis of heterocyclic compounds from β-diketone precursors is a common and powerful strategy in organic chemistry. These reactions typically involve the condensation of the 1,3-dicarbonyl unit with various dinucleophiles to form a wide array of heterocyclic systems. Although this is a general application for β-diketones, specific studies focusing on the use of this compound as a scaffold for heterocyclic compound synthesis are not described in the current academic literature.
Chemical Sensing and Detection Methodologies (Mechanistic Focus)
The ability of β-diketones to act as chelating agents for metal ions is a key feature that is often exploited in the development of chemical sensors. The formation of metal-β-diketonate complexes can lead to changes in spectroscopic or electrochemical properties, which can be used for the detection of specific analytes. However, there is no available research that specifically describes the mechanistic details of chemical sensing and detection methodologies based on this compound or its derivatives.
Chemodosimeters and Fluorescent Probes utilizing β-diketones
The unique molecular structure of β-diketones, characterized by two carbonyl groups separated by a methylene (B1212753) group, makes them highly versatile platforms for the design of chemosensors and fluorescent probes. This versatility is rooted in their ability to exist in keto-enol tautomeric forms and to act as efficient chelating agents for a wide range of analytes, particularly metal ions. asianpubs.orgscholarsresearchlibrary.com While specific research on this compound in this context is not extensively documented, its long alkyl chains suggest it would be a valuable precursor for developing amphiphilic sensors, capable of functioning at interfaces or within non-polar environments.
The operational principle of β-diketone-based fluorescent probes often involves the modulation of their fluorescence properties upon interaction with a target analyte. This can manifest as an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. nih.gov The β-diketone moiety can be integrated into a larger fluorophore system, where its coordination to an analyte alters the electronic properties of the fluorophore, leading to a detectable optical response. nih.gov
For instance, β-diketone derivatives have been successfully employed in the design of fluorescent probes for the detection of various metal ions. The coordination of a metal ion with the β-diketone can lead to the formation of a stable chelate complex, which can restrict intramolecular rotation and enhance fluorescence quantum yield. nih.govmdpi.com Conversely, the interaction with certain paramagnetic metal ions can lead to fluorescence quenching.
The long alkyl chains of this compound would likely render its derivatives suitable for applications in sensing within lipid bilayers or at the interface of aqueous and organic phases. Such amphiphilic probes are crucial for studying biological systems or for the detection of analytes in environmental samples with complex matrices.
Below is a table summarizing the characteristics of representative β-diketone-based fluorescent probes, illustrating the potential applications for derivatives of this compound.
| β-Diketone Derivative | Target Analyte | Fluorescence Response | Sensing Mechanism | Potential Application |
|---|---|---|---|---|
| Anthracene-CF3 diketone (atm) | Mg2+ | 70 nm blue shift and six-fold intensity increase | Chelation-enhanced fluorescence (CHEF) | Intracellular magnesium sensing |
| Europium(III) complex of a functionalized β-diketone | Al3+ | Luminescence quenching | Analyte-induced disruption of ligand-to-metal energy transfer | Detection of aluminum in environmental samples |
| Boron difluoride β-diketone conjugate | Changes in solvent polarity | Bathochromic shift with increasing polarity | Intramolecular Charge Transfer (ICT) | Probing micropolarity of biological membranes |
Mechanistic Studies of Analyte Interaction
The interaction between β-diketone-based sensors and analytes is fundamentally governed by the principles of coordination chemistry and the photophysical processes of the fluorophore. The sensing mechanism is intricately linked to the keto-enol tautomerism of the β-diketone moiety. researchgate.netresearchgate.netmdpi.com In solution, β-diketones exist in equilibrium between the diketo form and the more stable enol form, which is stabilized by an intramolecular hydrogen bond. researchgate.netmdpi.com
Upon introduction of an analyte, typically a metal ion, the enolic proton can be displaced, leading to the formation of a metal-enolate complex. scholarsresearchlibrary.com This coordination event is the primary step in the sensing mechanism and triggers the subsequent change in the optical properties of the molecule. The formation of the metal complex can have several effects on the fluorescence of the probe:
Chelation-Enhanced Fluorescence (CHEF): The coordination of the metal ion can increase the rigidity of the molecular structure, reducing non-radiative decay pathways and leading to an enhancement of fluorescence. nih.gov
Photoinduced Electron Transfer (PET): The β-diketone can be part of a system where it acts as a receptor linked to a fluorophore through a spacer. In the absence of the analyte, photoinduced electron transfer from the receptor to the fluorophore can quench the fluorescence. Upon analyte binding, the energy levels of the receptor are altered, inhibiting PET and restoring fluorescence.
Intramolecular Charge Transfer (ICT): For β-diketones incorporated into donor-acceptor type fluorophores, the binding of an analyte can modify the electron-donating or -withdrawing properties of the diketone moiety, leading to a shift in the emission wavelength. rsc.org
Energy Transfer: In lanthanide complexes of β-diketones, the organic ligand can act as an "antenna" that absorbs light and transfers the energy to the lanthanide ion, which then emits its characteristic luminescence. The binding of an analyte can either enhance or disrupt this energy transfer process, modulating the luminescence output. mdpi.com
The nature of the alkyl chains in a long-chain β-diketone like this compound would influence the steric and electronic environment of the coordination site, potentially affecting the selectivity and sensitivity of the sensor. The hydrophobic chains could also facilitate the pre-concentration of the probe in specific microenvironments, enhancing its effectiveness for certain applications.
The following table outlines the mechanistic details of analyte interaction with representative β-diketone systems.
| β-Diketone System | Analyte | Key Interaction | Resulting Photophysical Change | Underlying Mechanism |
|---|---|---|---|---|
| Aryl trifluoromethyl-containing β-diketones | Group II metal ions (e.g., Mg2+, Ca2+) | Chelation of the metal ion by the enolate form. | Blue shift and increase in fluorescence intensity. nih.gov | Chelation-Enhanced Fluorescence (CHEF) due to increased structural rigidity. nih.gov |
| Europium(III) β-diketonate complexes | Al3+ | Coordination of Al3+ to the β-diketonate ligand. | Quenching of Eu3+ luminescence. mdpi.com | Disruption of the intramolecular energy transfer from the ligand to the Eu3+ ion. mdpi.com |
| Conjugated β-diketones | Transition metal ions (e.g., Fe3+, Cu2+) | Formation of stable metal-chelate complexes. scholarsresearchlibrary.com | Changes in UV-Vis absorption spectra. scholarsresearchlibrary.com | Alteration of the electronic structure of the conjugated system upon metal coordination. scholarsresearchlibrary.com |
Biological Activities and Mechanistic Studies of Pentadecane 7,9 Dione Non Clinical, Mechanistic Focus
In Vitro Biological Activity Assessments (e.g., cell-free systems, enzyme assays)
Specific enzyme inhibition studies on Pentadecane-7,9-dione have not been identified. However, the β-diketone class of compounds has been investigated for enzyme inhibitory activity. For instance, benzil, a dione-containing compound, has been identified as a potent and selective inhibitor of carboxylesterases (CEs). researchgate.net The inhibitory activity is influenced by the aromaticity of the ring structures and the flexibility of the dione (B5365651) moiety. researchgate.net Furthermore, bioisosteres of pseudomonic acid A containing a β-diketone acrylate (B77674) structure have been synthesized and shown to inhibit bacterial isoleucyl-tRNA synthetase. nih.gov Given these precedents, it is plausible that this compound could exhibit inhibitory effects on certain enzymes, although this requires experimental verification.
No specific enzyme inhibition data for this compound is available.
There is no specific information available from the reviewed sources regarding receptor binding assays or ligand-target interactions for this compound. Receptor binding assays are crucial techniques for determining the interaction between a ligand and a receptor, providing insights into the affinity and density of receptors. nih.gov While the β-diketone scaffold is present in many pharmacologically active compounds, detailed studies on the specific receptor interactions of linear β-diketones like this compound are lacking. researchgate.net
No specific receptor binding data for this compound is available.
Mechanistic Investigations in Model Organisms (e.g., bacteria, yeast, non-mammalian cell lines)
Specific mechanistic investigations of this compound in model organisms were not found in the available literature. However, the general class of β-diketones has demonstrated a range of biological activities, including antimicrobial and antifungal properties, in various model systems. nih.govmdpi.com
The precise antimicrobial action mechanism of this compound is not documented. However, for the broader class of β-diketones, several mechanisms have been proposed. The antimicrobial activity of some β-diketones is thought to be reinforced when complexed with metals. mdpi.com For example, a copper(II) complex of 2-thenoyltrifluoroacetone (B1682245) showed enhanced antibacterial activity against Escherichia coli and Staphylococcus aureus compared to the ligand alone. mdpi.com
Studies on azoderivatives of β-diketones have suggested that their antimicrobial effects may involve the downregulation of transcriptional and translational pathways, as well as contributing to oxidative stress in bacterial cells. researchgate.netnih.gov One study on a β-amino-ketone indicated that its antifungal mechanism involves targeting the fungal plasma membrane, potentially through interactions with ergosterol (B1671047), leading to membrane disruption. nih.gov
Table 1: Potential Antimicrobial Mechanisms of β-Diketone Analogs
| Compound Class | Proposed Mechanism of Action | Model Organism(s) |
| Metal complexes of β-diketones | Enhanced antimicrobial activity | Escherichia coli, Staphylococcus aureus |
| Azoderivatives of β-diketones | Downregulation of transcription and translation, induction of oxidative stress | E. coli |
| β-amino-ketones | Fungal plasma membrane disruption, potential ergosterol interaction | Trichophyton rubrum |
This table is based on data for related β-diketone compounds, not specifically this compound.
Specific studies on the antifungal action mechanisms of this compound are not available. However, research on other β-diketone derivatives provides some insights into potential mechanisms. For instance, a β-amino-ketone demonstrated potent activity against pathogenic Trichophyton species by disrupting the fungal plasma membrane. nih.gov Mechanistic studies suggested that this disruption might occur via interactions with ergosterol, a key component of fungal cell membranes. nih.gov This was supported by observations of morphological alterations and cytoplasmic disorganization in treated fungal hyphae. nih.gov
Furthermore, some water-soluble O-β-D-glucoside derivatives of β-diketones have exhibited antifungal properties. mdpi.com The coordination of β-diketones with metal ions has also been shown to enhance antifungal activity against fungi such as Fusarium verticillioides. mdpi.com
No specific antifungal mechanism data for this compound is available.
There is no information available in the reviewed literature regarding the antiviral action mechanisms of this compound. While β-diketones have been investigated for a variety of biological activities, their potential as antiviral agents and the mechanisms by which they might act against viruses have not been a primary focus of the available research. nih.govnih.gov
No specific antiviral mechanism data for this compound is available.
Antioxidant Activity and Radical Scavenging Mechanisms
No peer-reviewed studies investigating the antioxidant or radical-scavenging properties of this compound could be identified. Research in this area would typically involve in vitro assays to determine the compound's ability to neutralize reactive oxygen species (ROS) and other free radicals.
Mechanistic studies would aim to elucidate how the molecule donates electrons or hydrogen atoms to stabilize radicals. Common assays used for this purpose include the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay and the oxygen radical absorbance capacity (ORAC) assay. Without experimental data, it is not possible to present findings or create a data table on the antioxidant potential of this compound.
Chelation Therapy Research (Mechanistic Role of this compound as a chelator in in vitro or non-human models for metal detoxification research)
There is no available research on the use of this compound as a chelating agent for metal detoxification. Such research would focus on the ability of the dione functional groups in the molecule to bind with metal ions.
In vitro studies would typically measure the binding affinity and stoichiometry of this compound with various physiologically relevant or toxic metal ions (e.g., iron, copper, lead, mercury). The stability of the resulting metal-ligand complexes would be a key area of investigation. As no such studies have been published, no data on its chelation capabilities can be provided.
Gene Expression Modulation Studies (Mechanistic understanding in cell cultures)
No studies were found that examine the effects of this compound on gene expression in cell cultures. This type of research would involve treating specific cell lines with the compound and subsequently analyzing changes in the transcriptome using techniques like quantitative polymerase chain reaction (qPCR) or RNA sequencing (RNA-Seq).
The goal would be to identify specific genes or cellular pathways that are upregulated or downregulated by the compound, providing insight into its potential mechanisms of action at a molecular level. In the absence of such research, no information on its influence on gene expression is available.
Table of Compounds Mentioned
As no specific research findings or related compounds could be discussed in the article, a table of compound names cannot be provided.
Advanced Analytical Methodologies for Pentadecane 7,9 Dione
Chromatographic Separation Techniques (HPLC, GC) for Purity and Quantification
Chromatographic methods are fundamental for separating Pentadecane-7,9-dione from impurities and quantifying it in various samples. Both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are employed, with specific considerations for the beta-diketone structure.
Historically, the HPLC analysis of beta-diketones has been challenging due to very poor peak shapes and resolution on conventional stationary phases. nih.gov This is often attributed to the compound's ability to exist in keto-enol equilibrium and its capacity to chelate with trace metals. However, modern mixed-mode stationary phase HPLC columns have proven effective in providing good peak shapes for underivatized beta-diketones. nih.govresearchgate.net For instance, a mixed-mode reversed-phase strong anion exchange column can be used with a gradient of an aqueous acid (like trifluoroacetic acid) and an organic solvent (like methanol) to achieve high-resolution chromatography. nih.gov For quantitative analysis, ketones can also be derivatized using reagents like 2,4-dinitrophenylhydrazine, allowing for detection with a UV-Vis diode-array detector (DAD). researchgate.net
Gas chromatography is well-suited for the analysis of volatile compounds. Beta-diketones can be analyzed directly or after derivatization to increase volatility. tennessee.edu Headspace GC, often with an Electron Capture Detector (ECD), is a standard method for analyzing vicinal diketones in beverages like beer, demonstrating the technique's applicability for trace quantification in complex matrices. thermofisher.com The choice of a suitable capillary column, such as a polar TR-WAX column, is critical for achieving good separation. thermofisher.com
| Technique | Parameter | Typical Value/Description |
|---|---|---|
| HPLC | Column | Mixed-Mode Reversed-Phase/Strong Anion Exchange (e.g., Primesep B) nih.gov |
| Mobile Phase | Gradient elution with 0.1% aq. Trifluoroacetic Acid (TFA) and Methanol (MeOH) nih.gov | |
| Detector | UV-Vis Diode Array Detector (DAD) researchgate.net | |
| Temperature | Elevated temperatures (e.g., 55 °C) may be used to improve peak shape nih.gov | |
| GC | Column | Wax-based capillary column (e.g., TR-WAX, 60 m x 0.25 mm x 0.5 µm) thermofisher.com |
| Carrier Gas | Helium or Nitrogen libretexts.org | |
| Detector | Flame Ionization Detector (FID) or Electron Capture Detector (ECD) for higher sensitivity thermofisher.com | |
| Temperature Program | Isothermal or ramped oven temperature program, depending on the complexity of the sample libretexts.org |
Hyphenated Techniques (GC-MS, LC-MS, LC-NMR) for Complex Mixture Analysis
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the unambiguous identification and structural elucidation of compounds in complex mixtures. asdlib.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the identification capabilities of mass spectrometry. asdlib.org It is highly effective for analyzing volatile components. As this compound elutes from the GC column, it is ionized (typically by electron impact, EI), and the resulting mass spectrum provides a unique fragmentation pattern that serves as a molecular fingerprint for identification. researchgate.net
Liquid Chromatography-Mass Spectrometry (LC-MS) is indispensable for analyzing less volatile or thermally labile compounds. researchgate.net An LC system separates the components of a mixture, which are then introduced into a mass spectrometer through an interface like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). asdlib.org LC-MS provides molecular weight information and, with tandem MS (LC-MS/MS), detailed structural data from fragmentation patterns, making it ideal for confirming the identity of this compound in complex matrices. researchgate.net
Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) offers unparalleled structural information by directly coupling an HPLC system with an NMR spectrometer. mdpi.com This technique allows for the acquisition of detailed NMR spectra (¹H, ¹³C, etc.) of compounds as they elute from the column. For a molecule like this compound, LC-NMR is particularly valuable for studying its keto-enol tautomerism directly in the chromatographic solvent, as the different tautomers can be observed and characterized. nih.govnih.gov While less sensitive than MS, LC-NMR is the gold standard for definitive structure elucidation of unknown compounds or isomers within a mixture. mdpi.com
| Technique | Primary Application | Information Obtained |
|---|---|---|
| GC-MS | Identification of volatile components in mixtures | Retention time, mass spectrum (molecular fingerprint), structural information from fragmentation researchgate.net |
| LC-MS | Identification and quantification in complex liquid samples | Retention time, accurate molecular weight, structural information from fragmentation (MS/MS) researchgate.net |
| LC-NMR | Definitive structural elucidation of separated components | Complete structural data (¹H, ¹³C NMR), characterization of isomers and tautomers (keto-enol forms) mdpi.comnih.gov |
Spectrophotometric Methods for Trace Analysis and Reaction Monitoring
UV-Visible spectrophotometry can be a simple and rapid method for the analysis of beta-diketones like this compound, leveraging their unique electronic structure.
Beta-diketones exist as an equilibrium mixture of keto and enol tautomers, with the enol form being stabilized by conjugation and an intramolecular hydrogen bond. rsc.org This conjugated enol form absorbs strongly in the UV region, typically at a longer wavelength than the corresponding keto form. rsc.orgmdpi.com The position of this equilibrium is highly sensitive to the solvent's polarity; apolar solvents favor the enol form, leading to a stronger absorbance band around 360 nm, while polar protic solvents shift the equilibrium toward the keto form, which absorbs at a shorter wavelength (e.g., ~280 nm). rsc.org This property can be used to monitor changes in the chemical environment or to quantify the compound in non-aqueous solutions.
For trace analysis, especially in complex aqueous samples, colorimetric methods are often employed. These methods involve a chemical reaction that produces a colored product, which can be measured with a spectrophotometer. A well-established example is the analysis of vicinal diketones in the brewing industry, where diacetyl reacts with α-naphthol and creatine (B1669601) to form a colored complex measured at 530 nm. thermofisher.com A similar derivatization strategy could be developed for this compound to enable its quantification at low concentrations and to monitor its formation or consumption during chemical reactions.
| Tautomeric Form | Typical Absorbance Maximum (λmax) | Influencing Factors |
|---|---|---|
| Enol Form | ~350-420 nm rsc.orgmdpi.com | Favored in apolar or polar aprotic solvents (e.g., THF, Cyclohexane) rsc.org |
| Keto Form | ~280 nm rsc.org | Favored in polar protic solvents (e.g., Water, Ethanol) rsc.orgmdpi.com |
| Derivatized Form | Visible Region (e.g., 530 nm) thermofisher.com | Dependent on the specific colorimetric derivatizing agent used thermofisher.com |
Electroanalytical Chemistry for Detection and Quantification
Electroanalytical methods offer a different approach to the analysis of electroactive species by measuring electrical properties such as potential or current. britannica.comwikipedia.org These techniques are known for their high sensitivity, low cost, and suitability for in-situ measurements. tcd.ie
Cyclic Voltammetry (CV) is a primary electroanalytical technique used to study the electrochemical properties of a compound. wikipedia.org In a CV experiment, the potential applied to a working electrode is scanned linearly in forward and reverse directions, and the resulting current is measured. libretexts.org The resulting plot, a voltammogram, provides information about the oxidation and reduction potentials of the analyte. libretexts.org Studies have shown that beta-diketones and their metal complexes are electrochemically active, and their redox behavior can be characterized using CV. researchgate.net
For this compound, cyclic voltammetry could be used to determine its oxidation and reduction potentials. This information is valuable for understanding its chemical reactivity and for developing quantitative methods. Techniques such as amperometry, where a fixed potential is applied and the resulting current is measured, could then be used for the sensitive detection and quantification of this compound, as the measured current is directly proportional to its concentration under diffusion-controlled conditions. tcd.iefiveable.me
| Parameter | Symbol | Information Provided |
|---|---|---|
| Anodic Peak Potential | Epa | Potential at which maximum oxidation occurs libretexts.org |
| Cathodic Peak Potential | Epc | Potential at which maximum reduction occurs libretexts.org |
| Anodic Peak Current | ipa | Current corresponding to the oxidation peak; proportional to analyte concentration libretexts.org |
| Cathodic Peak Current | ipc | Current corresponding to the reduction peak; proportional to analyte concentration libretexts.org |
Future Research Directions and Emerging Opportunities in Pentadecane 7,9 Dione Chemistry
Exploration of Novel Synthetic Pathways
The synthesis of β-diketones is a well-established field, yet the quest for more efficient, selective, and sustainable methods continues. nih.gov While classical approaches such as the Claisen condensation have been foundational, future research will likely focus on novel catalytic systems and process intensification to improve yields and reduce environmental impact. nih.govijpras.com
Key areas for exploration include:
Catalytic Innovations : The development of organocatalytic, biocatalytic, and metal-based catalytic systems offers pathways to milder reaction conditions and higher selectivity. researchgate.net These methods can circumvent the need for stoichiometric amounts of strong bases typically required in traditional condensations. mdpi.com
Flow Chemistry : Continuous flow synthesis presents an opportunity for the safe, scalable, and highly controlled production of Pentadecane-7,9-dione. This approach can enhance reaction efficiency and minimize waste.
Ultrasound-Assisted Synthesis : The use of ultrasound irradiation is an emerging eco-friendly strategy that can accelerate reaction rates and improve yields in the synthesis of β-diketones and their derivatives. derpharmachemica.com
Alternative Coupling Reactions : Methodologies such as the hydration of alkynones and decarboxylative coupling reactions are being explored as powerful alternatives for constructing the β-diketone scaffold. nih.gov
| Synthetic Method | Description | Potential Advantages for this compound Synthesis |
|---|---|---|
| Claisen Condensation | A traditional method involving the condensation of a ketone with an ester in the presence of a strong base. nih.gov | Well-established and understood methodology. |
| Baker–Venkataraman Rearrangement | Involves the base-catalyzed rearrangement of an o-acyloxyketone to form a β-diketone. derpharmachemica.com | Useful for synthesizing specific aromatic or heterocyclic β-diketones. |
| Oxidation of β-Hydroxy Ketones | The oxidation of a secondary alcohol positioned beta to a carbonyl group to yield the diketone. organic-chemistry.org | Offers an alternative route from aldol-type precursors. |
| Catalytic Approaches (Bio-, Organo-, Metal-catalysis) | The use of catalysts to facilitate the formation of the β-diketone structure under milder conditions. researchgate.net | Increased efficiency, higher selectivity, and reduced environmental impact. |
| Ultrasound-Assisted Synthesis | Application of ultrasonic waves to accelerate the chemical reaction. derpharmachemica.com | Faster reaction times, improved yields, and greener process. |
Development of Advanced Materials Based on this compound Complexes
The ability of the β-diketonate moiety to act as a powerful chelating ligand for a vast array of metal ions is a cornerstone of its utility. ijpras.commdpi.comnih.gov The formation of stable metal complexes with this compound opens up significant opportunities in materials science, particularly in the design of functional coordination polymers and Metal-Organic Frameworks (MOFs). rsc.org
Future research in this area will likely focus on:
Metal-Organic Frameworks (MOFs) : The long, flexible alkyl chains of this compound could be used to create MOFs with unique properties. These chains could act as flexible linkers or as hydrophobic modifiers within the pores of the framework, potentially leading to materials with selective adsorption capabilities for organic molecules or applications in catalysis.
Coordination Polymers : The self-assembly of metal ions with this compound can lead to the formation of one-, two-, or three-dimensional coordination polymers. rsc.org The properties of these materials, such as luminescence, magnetism, or conductivity, can be tuned by selecting different metal centers.
Functional Coatings and Nanomaterials : The lipophilic nature imparted by the pentadecane (B166386) chain could make its metal complexes suitable for incorporation into hydrophobic polymers or for the surface modification of nanomaterials to enhance their dispersibility in non-polar media.
| Material Type | Potential Role of this compound | Emerging Applications |
|---|---|---|
| Metal-Organic Frameworks (MOFs) | As a flexible or functional organic linker. | Gas storage, separation, catalysis, chemical sensing. engineering.org.cn |
| Coordination Polymers | Building block for creating extended networks with specific topologies. | Luminescent materials, magnetic devices, conductive materials. rsc.org |
| Luminescent Materials | Complexes with lanthanide ions (e.g., Eu³⁺, Tb³⁺) can exhibit strong luminescence. | OLEDs, sensors, bio-imaging. ijpras.com |
| Hydrophobic Surfaces | Its long alkyl chain can impart water-repellent properties to surfaces. | Self-cleaning coatings, anti-fouling materials. |
Deeper Understanding of Structure-Activity Relationships in Biological Systems
β-Diketones are prevalent scaffolds in many natural products and pharmaceutically active compounds, known to exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. mdpi.comnih.govresearchgate.net A critical aspect for future research is to elucidate the structure-activity relationship (SAR) for long-chain derivatives like this compound.
Key research directions include:
Influence of Lipophilicity : Investigating how the long pentadecane tail affects pharmacokinetic properties such as membrane permeability, distribution, and metabolic stability. This high lipophilicity could enhance interactions with cellular membranes or lipophilic binding pockets of target proteins.
Keto-Enol Tautomerism and Biological Activity : The biological effects of β-diketones are intrinsically linked to their keto-enol tautomeric equilibrium. nih.gov Future studies should explore how the alkyl chain length influences this equilibrium and, consequently, its antioxidant capacity and metal-chelating ability in biological environments.
Target Identification : Utilizing modern chemical biology techniques to identify the specific cellular targets and mechanisms of action. This could reveal novel therapeutic applications for this class of compounds.
| Structural Feature | Potential Biological Implication | Research Focus |
|---|---|---|
| β-Diketone Moiety | Metal chelation, antioxidant activity (via enol form), hydrogen bonding. mdpi.comnih.gov | Quantifying antioxidant capacity, studying metal ion interactions in vitro. |
| Long Alkyl Chain (C15) | Increased lipophilicity, potential for enhanced membrane permeability. | Cellular uptake studies, interaction with lipid bilayers, pharmacokinetic profiling. |
| Keto-Enol Equilibrium | The dominant tautomer can dictate the mode of biological action. nih.gov | NMR and computational studies to determine the preferred tautomeric form in different environments. |
Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry
The intersection of chemistry with artificial intelligence (AI) and machine learning (ML) is creating a paradigm shift in chemical research. quora.com These computational tools can accelerate the discovery and optimization of molecules and reactions, and their application to this compound chemistry holds immense potential. nih.govrsc.org
Emerging opportunities include:
Reaction Prediction and Optimization : ML algorithms can be trained on vast reaction databases to predict the optimal conditions for synthesizing this compound and its derivatives, suggesting catalysts, solvents, and temperatures to maximize yield and minimize byproducts. quora.comacs.org
De Novo Design : Generative AI models can design novel β-diketone derivatives with specific desired properties, such as enhanced biological activity or tailored characteristics for materials science applications.
Property Prediction : AI can predict the physicochemical, biological, and material properties of new this compound-based compounds before they are synthesized, allowing researchers to prioritize the most promising candidates for experimental validation.
| AI/ML Application | Description | Impact on this compound Research |
|---|---|---|
| Retrosynthesis Planning | AI tools predict potential synthetic routes for a target molecule. nih.gov | Rapid identification of novel and efficient synthetic pathways. |
| Reaction Outcome Prediction | ML models predict the products and yields of a reaction given the reactants and conditions. quora.com | Reduces trial-and-error experimentation, saving time and resources. |
| Quantitative Structure-Activity Relationship (QSAR) | Models that correlate chemical structure with biological activity. | Accelerates the discovery of new derivatives with enhanced therapeutic potential. |
| Materials Discovery | Screening virtual libraries of ligands and metal nodes to predict stable MOFs with desired properties. | Guides the synthesis of novel functional materials for specific applications. |
Q & A
Q. What are the recommended analytical methods for confirming the structural identity of Pentadecane-7,9-dione?
To verify structural identity, researchers should employ a combination of:
- Melting point analysis : Compare observed values (e.g., 114.6°C for similar diones) with literature data to assess purity .
- Spectroscopic techniques : Use H/C NMR to confirm carbonyl groups and alkyl chain arrangement, supplemented by mass spectrometry (MS) for molecular weight validation (CHO, MW 240.38) .
- Solubility testing : Confirm insolubility in water and solubility in organic solvents like dichloromethane or ethanol to align with physicochemical profiles .
Q. How should this compound be handled and stored to ensure stability in laboratory settings?
- Storage : Keep in a dry, cool environment (<25°C) with inert gas (e.g., argon) to prevent oxidation. Use airtight containers to minimize moisture absorption .
- Handling : Avoid direct skin contact and inhalation. While specialized PPE (e.g., gloves) is not mandatory under normal conditions, use fume hoods for bulk handling and monitor vapor dispersion .
Q. What synthetic routes are commonly employed to produce this compound?
- Oxidative cyclization : Adapt methods used for naphtho-diones, such as manganese(III)-mediated radical cyclization of aldehydes/ketones with pre-functionalized precursors .
- Michael addition : Utilize conjugate addition strategies to install diketone moieties, followed by alkyl chain elongation via Grignard or Wittig reactions .
Advanced Research Questions
Q. How can researchers optimize reaction yields for this compound synthesis under varying catalytic conditions?
- Catalyst screening : Test transition-metal catalysts (e.g., Mn(III), Fe(III)) for oxidative cyclization efficiency. Monitor reaction kinetics via TLC or HPLC to identify optimal temperature (e.g., 60–80°C) and solvent polarity .
- Byproduct analysis : Use GC-MS to detect intermediates (e.g., uncyclized ketones) and adjust stoichiometric ratios (e.g., aldehyde:precursor = 1:1.2) to suppress side reactions .
Q. What methodologies are suitable for investigating the biological activity of this compound in cancer cell lines?
- Cytotoxicity assays : Employ MTT or ATP-based viability tests on human tumor cells (e.g., HeLa, MCF-7) with dose-response curves (1–100 µM). Include positive controls (e.g., doxorubicin) and validate via flow cytometry for apoptosis/necrosis .
- Mechanistic studies : Use ROS-sensitive probes (e.g., DCFH-DA) to assess oxidative stress induction, coupled with Western blotting for apoptosis markers (e.g., caspase-3, PARP cleavage) .
Q. How can contradictions in reported solubility data for this compound be resolved?
- Standardized protocols : Conduct solubility tests in triplicate using USP-grade solvents (e.g., ethanol, hexane) under controlled humidity/temperature. Compare results with databases like NIST Chemistry WebBook .
- Impurity profiling : Analyze batches via HPLC to quantify residual precursors or degradation products (e.g., mono-ketones) that may alter solubility .
Q. What computational approaches are effective for predicting the reactivity of this compound in novel reactions?
- DFT calculations : Model transition states for cyclization using software like Gaussian or ORCA. Focus on frontier molecular orbitals (HOMO-LUMO gaps) to predict electrophilic/nucleophilic sites .
- Molecular dynamics : Simulate solvent interactions (e.g., in DMSO) to assess steric effects during diketone formation, guiding solvent selection .
Methodological Considerations for Data Interpretation
Q. How should researchers address variability in biological assay results for this compound?
- Normalization : Use internal standards (e.g., β-actin for Western blots) and normalize cytotoxicity data to cell count or protein concentration.
- Batch controls : Test multiple synthetic batches to rule out impurity-driven artifacts. Include stability studies (e.g., 24-hour exposure to light/air) to confirm compound integrity .
Q. What strategies enhance reproducibility in multi-step syntheses of this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
